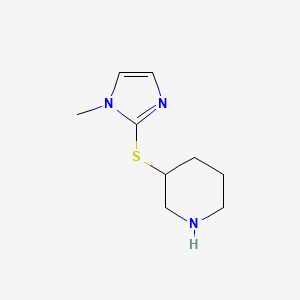

3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine

Description

3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a thioether-linked 1-methylimidazole moiety. This structure combines the conformational flexibility of piperidine with the electron-rich aromatic character of the imidazole ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H15N3S |

|---|---|

Molecular Weight |

197.30 g/mol |

IUPAC Name |

3-(1-methylimidazol-2-yl)sulfanylpiperidine |

InChI |

InChI=1S/C9H15N3S/c1-12-6-5-11-9(12)13-8-3-2-4-10-7-8/h5-6,8,10H,2-4,7H2,1H3 |

InChI Key |

SZBIISCEEYUXHO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1SC2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with piperidine under specific conditions. One common method includes:

Starting Materials: 1-methyl-1H-imidazole-2-thiol and piperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic attack on the piperidine ring.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to dissolve the reactants and promote the reaction.

Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The imidazole ring can be reduced under specific conditions, although this is less common due to the stability of the aromatic ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Hydrogenated imidazole derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine, exhibit significant antimicrobial properties. A study focusing on structure-activity relationships (SAR) of piperidine derivatives found that certain modifications improved the potency against Mycobacterium tuberculosis (Mtb), with IC50 values ranging from 13 to 22 μM . This suggests that compounds like 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine could be developed as new antitubercular agents.

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit specific enzymes related to bacterial metabolism. For instance, inhibitors targeting the MenA enzyme, crucial for menaquinone biosynthesis in bacteria, have shown promise in combination therapies against tuberculosis . The introduction of thio groups in piperidine derivatives was noted to enhance their inhibitory effects.

Structure-Activity Relationship Studies

The exploration of SAR is critical in understanding how modifications to the piperidine ring can affect biological activity. In a recent study, various analogs were synthesized and tested for their ability to inhibit Mtb growth. The presence of the imidazole moiety was essential for maintaining activity, with modifications leading to varying degrees of potency .

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 13 | MenA |

| Compound B | 22 | MenA |

| 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine | TBD | Mtb |

Case Studies

Case Study: Antitubercular Activity

A recent study evaluated a series of piperidine derivatives, including 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine, for their antitubercular activity. The study reported that compounds with higher lipophilicity and specific functional groups displayed enhanced activity against non-replicating Mtb . This highlights the potential of this compound in developing effective treatments for tuberculosis.

Case Study: Synergistic Effects with Other Antibiotics

Another investigation assessed the synergistic effects of 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine when combined with established antibiotics. The results indicated a significant potentiation of antibiotic activity when used in conjunction with ciprofloxacin against Pseudomonas aeruginosa biofilms . This finding is crucial for addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The thioether group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in the position of the imidazole-thioether substituent on the piperidine ring and the nature of the attached functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Commercial Comparison

Key Observations:

Positional Isomerism: The 4-substituted analog (1198420-89-1) differs in the placement of the imidazole group on the piperidine ring. This positional variation can significantly alter electronic properties and binding interactions in biological systems .

Functional Group Modifications :

- The ethanamine derivative (142313-55-1) shortens the carbon chain between the imidazole and amine groups, which may reduce steric hindrance and increase reactivity in nucleophilic reactions .

- Hydrochloride salts (e.g., 1198420-89-1, 1106940-90-2) improve solubility for in vitro assays compared to the free base form of the target compound.

Synthetic Accessibility :

- Commercial availability of analogs like 4-(1-methyl-1H-imidazol-2-yl)piperidine hydrochloride (95+% purity) suggests established synthetic routes, whereas the target compound’s absence in catalogs may indicate challenges in scalability or stability .

Notes and Limitations

Data Gaps: No direct pharmacological or physicochemical data (e.g., logP, pKa, binding affinities) for 3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine were found in the provided evidence. Comparisons rely on structural inferences and commercial analogs. The fluorophenyl piperidine derivatives (e.g., 1106940-90-2) are highlighted for their relevance in CNS drug development but lack direct mechanistic links to the target compound .

Future Directions :

- Experimental studies comparing the 3- vs. 4-substituted imidazole-piperidine isomers are critical to elucidate structure-activity relationships.

- Computational modeling (e.g., molecular docking) could predict interactions with biological targets like ion channels or enzymes, leveraging the imidazole-thioether motif’s electron-donating properties.

Biological Activity

3-((1-Methyl-1H-imidazol-2-yl)thio)piperidine, a compound characterized by its unique structural features, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical formula of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine is C12H18N2S, featuring a piperidine ring linked to a 1-methyl-1H-imidazole moiety via a thioether group. This structural arrangement enhances its reactivity and interaction capabilities with various biological targets.

Biological Activities

Research indicates that 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine exhibits several notable biological activities:

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent, with studies suggesting efficacy against various bacterial and fungal strains. Its imidazole moiety is known for interacting with biological macromolecules, facilitating antimicrobial effects .

- Anticancer Properties : The compound's potential as an anticancer agent has been highlighted in several studies. It may inhibit tumor growth by disrupting microtubule assembly and inducing apoptosis in cancer cells . Notably, imidazole derivatives have been associated with significant antiproliferative effects against multiple cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi | |

| Anticancer | Induces apoptosis and disrupts microtubule assembly | |

| Analgesic | Shows activity in pain models |

The mechanisms underlying the biological activity of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine are multifaceted:

- Interaction with Enzymes and Receptors : The imidazole ring can coordinate with metal ions or engage in hydrogen bonding, influencing enzyme activity and receptor interactions. This capability underlies its potential as a pharmacological agent .

- Microtubule Destabilization : Similar to other imidazole-containing compounds, it may act as a microtubule-destabilizing agent, which is critical in cancer therapy as it can inhibit cell division .

Case Studies and Research Findings

Several studies have investigated the efficacy of 3-((1-methyl-1H-imidazol-2-yl)thio)piperidine in various biological contexts:

- Anticancer Efficacy : In vitro studies demonstrated that derivatives of imidazole exhibited IC50 values ranging from 1.6 to 8.0 nM against melanoma cell lines (A375, WM164) . These findings suggest that similar compounds may exhibit potent anticancer activity.

- Antimicrobial Testing : A study evaluating the antimicrobial properties of various piperidine derivatives found that those containing the imidazole moiety significantly inhibited bacterial growth, indicating a promising avenue for developing new antibiotics .

- Analgesic Activity : Research on dual piperidine-based compounds revealed broad-spectrum analgesic effects in both nociceptive and neuropathic pain models, suggesting potential applications for pain management therapies .

Table 2: Case Study Results

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.